molecular formula C12H11N3O4S2 B3083915 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 1142206-79-8

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B3083915
CAS No.: 1142206-79-8
M. Wt: 325.4 g/mol
InChI Key: PLZDXLVVOGRLBG-UHFFFAOYSA-N
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Description

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H11N3O4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using various spectroscopic techniques, illustrating its potential as a research tool in chemical synthesis and molecular structure analysis. For instance, Salian, Narayana, and Sarojini (2017) synthesized a related compound, N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, and performed detailed spectroscopic characterization, including FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Anticancer Activity

  • Some derivatives of the compound have been studied for their anticancer activity. For example, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against human lung adenocarcinoma cells, showing significant selectivity and apoptosis-inducing potential (Evren et al., 2019).

Antibacterial and Antifungal Agents

  • The compound and its derivatives have been evaluated for their antibacterial and antifungal properties. Kumar et al. (2012) synthesized related compounds and tested them against various bacterial and fungal strains, finding certain derivatives to be active against all tested strains (Kumar et al., 2012).

Anti-Inflammatory Agents

  • Derivatives of this compound have also been investigated for their anti-inflammatory properties. Nikalje et al. (2015) synthesized a series of related compounds and evaluated them for anti-inflammatory activity using in vitro and in vivo models, finding promising results in both models (Nikalje et al., 2015).

Herbicidal Activities

  • The compound's derivatives have been explored for potential herbicidal activities. Yan-jun (2006) designed and synthesized thiacetamides related to this compound and reported them to exhibit herbicidal activities (Yan-jun, 2006).

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-6-4-7(15(18)19)2-3-8(6)13-10(16)5-9-11(17)14-12(20)21-9/h2-4,9H,5H2,1H3,(H,13,16)(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDXLVVOGRLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methyl-4-nitrophenyl)acetamide

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